molecular formula C22H16F3NO3 B12861984 Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester CAS No. 72133-68-7

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester

Cat. No.: B12861984
CAS No.: 72133-68-7
M. Wt: 399.4 g/mol
InChI Key: LGCFVPXBRQKZHS-UHFFFAOYSA-N
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Description

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester is a complex organic compound known for its unique chemical structure and properties This compound is part of the picolinic acid family, which is characterized by the presence of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester typically involves multiple steps. The process begins with the preparation of picolinic acid derivatives, followed by the introduction of the trifluoromethyl group and the esterification with indanyl alcohol. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The trifluoromethyl group and the ester moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-inflammatory or anticancer agent.

    Industry: The compound’s chemical properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the ester moiety play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Picolinic acid, 5-(4-chlorophenoxy)-, 1-hydroxyethyl ester
  • 5-(o-chlorophenoxy)-picolinic acid, 5-indanyl ester
  • 5-(p-chlorophenoxy)-picolinic acid, 5-indanyl ester

Uniqueness

Picolinic acid, 5-(alpha,alpha,alpha-trifluoro-o-tolyloxy)-, 5-indanyl ester stands out due to the presence of the trifluoromethyl group, which significantly enhances its chemical reactivity and potential applications. This unique feature distinguishes it from other similar compounds and makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

72133-68-7

Molecular Formula

C22H16F3NO3

Molecular Weight

399.4 g/mol

IUPAC Name

2,3-dihydro-1H-inden-5-yl 5-[2-(trifluoromethyl)phenoxy]pyridine-2-carboxylate

InChI

InChI=1S/C22H16F3NO3/c23-22(24,25)18-6-1-2-7-20(18)28-17-10-11-19(26-13-17)21(27)29-16-9-8-14-4-3-5-15(14)12-16/h1-2,6-13H,3-5H2

InChI Key

LGCFVPXBRQKZHS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC(=O)C3=NC=C(C=C3)OC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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